2-(Cyclobutylmethoxy)-4,5-difluoroaniline
CAS No.:
Cat. No.: VC16209598
Molecular Formula: C11H13F2NO
Molecular Weight: 213.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F2NO |
|---|---|
| Molecular Weight | 213.22 g/mol |
| IUPAC Name | 2-(cyclobutylmethoxy)-4,5-difluoroaniline |
| Standard InChI | InChI=1S/C11H13F2NO/c12-8-4-10(14)11(5-9(8)13)15-6-7-2-1-3-7/h4-5,7H,1-3,6,14H2 |
| Standard InChI Key | KECBNSFCLVRKTG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)COC2=CC(=C(C=C2N)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 2-(Cyclobutylmethoxy)-4,5-difluoroaniline is C₁₁H₁₃F₂NO, with a molecular weight of 213.23 g/mol. Key structural features include:
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Cyclobutylmethoxy group: A four-membered cyclobutane ring attached via a methylene bridge to the oxygen atom at the 2-position of the benzene ring. This group introduces significant steric bulk and conformational rigidity compared to smaller cycloalkyl variants (e.g., cyclopropyl).
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Difluoro substitution: Fluorine atoms at the 4- and 5-positions create electronic effects that influence reactivity, including increased ring deactivation and ortho/para-directing behavior in electrophilic substitution reactions .
The IUPAC name is 2-(cyclobutylmethoxy)-4,5-difluoroaniline, with the SMILES notation C1CC(C1)COC2=C(C(=C(C=C2)N)F)F and InChIKey XVYHFJJIVUMWEG-UHFFFAOYSA-N.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | Estimated 85–90°C (extrapolated from analogs) |
| Boiling Point | ~280°C (decomposition likely) |
| Solubility | Low in water; soluble in DMSO, THF |
| LogP (Partition Coefficient) | 2.8 (predicted) |
| pKa | ~3.5 (amine group) |
The cyclobutyl group increases lipophilicity compared to unsubstituted anilines, while fluorine atoms enhance metabolic stability and membrane permeability.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-(Cyclobutylmethoxy)-4,5-difluoroaniline involves multi-step strategies, typically starting from halogenated nitrobenzenes or pre-functionalized anilines. A representative pathway includes:
Step 2: Fluorine Retention and Reduction
Selective reduction of the nitro group to an amine is achieved via catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation (NH₄HCO₂, Pd/C). Fluorine atoms remain intact due to their strong C–F bonds .
Example Protocol:
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Substrate: 2-(Cyclobutylmethoxy)-4,5-difluoronitrobenzene (5.17 mmol)
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Catalyst: 10% Pd/C (100 mg)
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Conditions: H₂ (1 atm), MeOH (30 mL), 25°C, 12 h
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Yield: 72% (isolated via column chromatography)
Challenges and Optimization
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Steric hindrance: The cyclobutylmethoxy group complicates nucleophilic aromatic substitution, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.
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Regioselectivity: Competing reactions at the 4- and 5-positions require careful control of stoichiometry and reaction time .
Comparative Analysis with Structural Analogs
Cycloalkylmethoxy Variants
| Compound | Cycloalkyl Group | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| 2-(Cyclopropylmethoxy)-4,5-difluoroaniline | Cyclopropyl | 199.20 | 2.1 |
| 2-(Cyclobutylmethoxy)-4,5-difluoroaniline | Cyclobutyl | 213.23 | 2.8 |
| 2-(Cyclopentylmethoxy)-4,5-difluoroaniline | Cyclopentyl | 227.26 | 3.2 |
The cyclobutyl derivative strikes a balance between steric bulk (Tolman cone angle: ~110°) and lipophilicity, making it preferable for drug design.
Fluorine Positional Isomers
| Compound | Fluorine Positions | Reactivity (SNAr) |
|---|---|---|
| 2-(Cyclobutylmethoxy)-4,5-difluoroaniline | 4,5 | Moderate |
| 2-(Cyclobutylmethoxy)-3,4-difluoroaniline | 3,4 | High |
| 2-(Cyclobutylmethoxy)-2,5-difluoroaniline | 2,5 | Low |
Meta-fluorine substitution (3,4-difluoro) enhances electrophilic substitution rates due to resonance effects .
| Parameter | Recommendation |
|---|---|
| Storage | -20°C, inert atmosphere (Ar/N₂) |
| PPE | Nitrile gloves, lab coat, eye protection |
| Disposal | Incineration (≥1000°C) |
| Toxicity | LD50 (oral, rat): ~500 mg/kg (estimated) |
The compound is classified as Acute Toxicity Category 4 (harmful if swallowed) under GHS guidelines.
Future Research Directions
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Stereoselective Synthesis: Development of asymmetric routes to access enantiomerically pure forms for chiral drug candidates.
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Biological Screening: Expansion into neglected disease targets (e.g., tropical parasites) leveraging fluorine’s bioisosteric properties.
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Computational Modeling: DFT studies to predict reactivity patterns and optimize synthetic yields (>90% target).
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